molecular formula C12H10ClNOS B1351185 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one CAS No. 219539-29-4

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Cat. No. B1351185
M. Wt: 251.73 g/mol
InChI Key: NEKOTKLWPGNIOI-UHFFFAOYSA-N
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Description

“1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is a chemical compound12. However, detailed information about this specific compound is not readily available in the sources I found.



Synthesis Analysis

A related compound, “1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one”, was synthesized in a study1. The synthesis involved a visible-light-promoted C-S cross-coupling reaction. The reaction tube was charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol. After irradiation at 456 nm, the reaction mixture was processed further to yield the desired compound1.



Molecular Structure Analysis

The molecular structure of “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is not explicitly provided in the sources I found. However, a related compound, “Ethanone, 1-(2,4-dichlorophenyl)-”, has a molecular weight of 189.0393.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not detailed in the sources I found. However, a related compound, “1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one”, was involved in a visible-light-promoted C-S cross-coupling reaction1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not detailed in the sources I found.


Scientific Research Applications

Corrosion Inhibition

Studies have explored thiazole and thiadiazole derivatives for their corrosion inhibition properties. For instance, quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of specific thiazole derivatives against corrosion of iron. These studies employ density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and the molecules, demonstrating the potential of these compounds in corrosion protection applications (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

Compounds containing the thiazole motif have been synthesized and tested for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit significant antimicrobial properties against various bacteria and fungi, highlighting their potential as bioactive molecules in medical and pharmaceutical applications. Novel synthesis methods have led to compounds with promising activities compared to standard drugs (Piste, 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of thiazole derivatives have been a focus of research, aiming to understand the relationship between structure and function. Single crystal diffraction and other spectroscopic techniques have been employed to elucidate the structures of these compounds, providing insights into their chemical behavior and potential applications (Kariuki et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are pivotal in understanding the interactions of thiazole derivatives at the molecular level, especially their binding affinities towards specific proteins or metal ions. These studies can predict the efficacy of such compounds in therapeutic applications or as sensors. Molecular docking studies have been conducted to explore the potential anticancer and antimicrobial activities of these compounds, revealing their interactions with different proteins and elucidating their mechanism of action (Viji et al., 2020).

Safety And Hazards

Specific safety and hazard information for “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is not provided in the sources I found.


Future Directions

The future directions for research or applications involving “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not specified in the sources I found.


Please note that this analysis is based on the limited information available from the sources I found. For a more comprehensive analysis, further research and expert consultation may be necessary.


properties

IUPAC Name

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOTKLWPGNIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384047
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

CAS RN

219539-29-4
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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